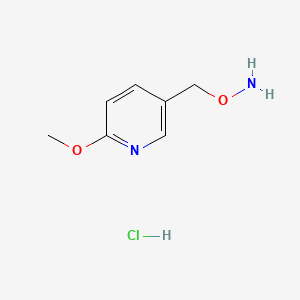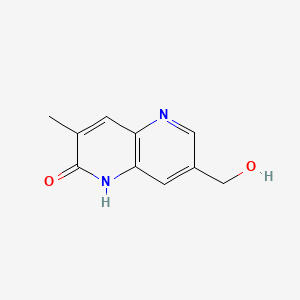
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound with a naphthyridine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反应分析
Types of Reactions
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the naphthyridine ring, which can then be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products Formed
Oxidation: 7-(Carboxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one.
Reduction: 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-ol.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
科学研究应用
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
7-(Hydroxymethyl)-3-methylquinoline: Similar structure but with a quinoline core.
7-(Hydroxymethyl)-3-methylisoquinoline: Isoquinoline core with similar functional groups.
7-(Hydroxymethyl)-3-methylpyridine: Pyridine core with hydroxymethyl and methyl groups.
Uniqueness
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to quinoline, isoquinoline, and pyridine derivatives. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
7-(hydroxymethyl)-3-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-8-9(12-10(6)14)3-7(5-13)4-11-8/h2-4,13H,5H2,1H3,(H,12,14) |
InChI 键 |
MBHMWBIQQMWJDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=N2)CO)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


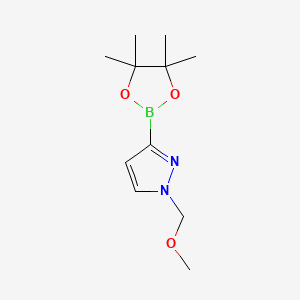

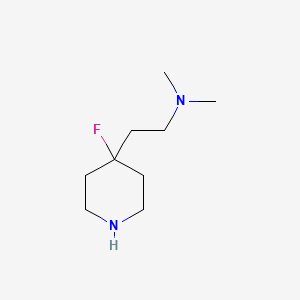
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)

![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
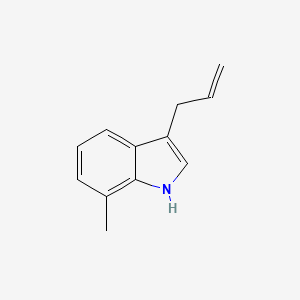
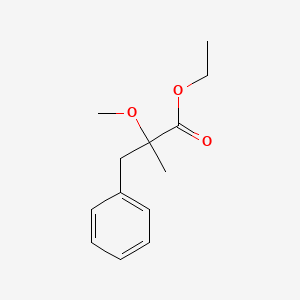
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
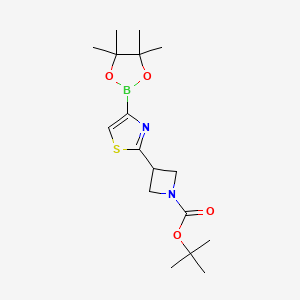
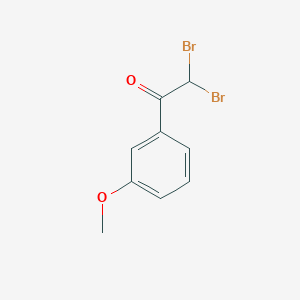
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
